3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is a complex organic compound that features a unique structural arrangement combining elements of azepine and indole. This compound has garnered attention in scientific research due to its potential pharmacological properties and its utility as a building block in organic synthesis. It is particularly noted for its interactions with biological macromolecules, which may lead to therapeutic applications in various medical fields .
The compound can be synthesized through multiple organic reactions, often involving cyclization processes starting from substituted indoles. It is available for research purposes from chemical suppliers and is frequently utilized in studies aimed at exploring its biological activities and synthetic applications.
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol belongs to the class of indole derivatives and azepines. Its classification is significant as it implies potential interactions with neurotransmitter systems and other biological pathways relevant to pharmacology.
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For example:
The industrial production of this compound may employ optimized synthetic routes to enhance yield and purity. This often involves the use of catalysts and specific reaction conditions tailored to the desired scale of production. Techniques such as column chromatography are commonly used for purification after synthesis .
The molecular formula for 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is C13H16N2O. The structure consists of a hexahydroazepine fused with an indole moiety, characterized by a hydroxyl group at the 9-position.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the molecular structure:
High-resolution mass spectrometry confirms the molecular weight and composition .
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol can undergo several chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines or halides | Appropriate nucleophilic conditions |
The products formed vary based on the specific reagents used and their reaction conditions .
Relevant data from various analyses indicate that the compound's reactivity is influenced by its functional groups and structural features.
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol has diverse applications in scientific research:
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol represents a tricyclic heterocyclic system characterized by a seven-membered azepine ring fused to the β-face of an indole scaffold at positions 4 and 5. The core structure comprises:
This compound belongs to the broader 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole class, which serves as a privileged scaffold in neuropharmacology due to its structural resemblance to endogenous neurotransmitters. The specific substitution pattern (3-methyl, 9-hydroxy) confers unique physicochemical properties, including enhanced hydrogen-bonding capacity via the C9 hydroxyl and tertiary amine basicity within the azepine ring [3] [6].
Table 1: Core Structural Features of Azepinoindole Derivatives
| Structural Element | 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol | Classical Azepinoindole |
|---|---|---|
| Azepine Ring Saturation | Fully saturated (hexahydro) | Variable |
| N3 Substituent | Methyl group | Hydrogen or alkyl |
| Indole C9 Modification | Hydroxyl group | Hydrogen or methoxy |
| Fusion Position | [4,5-b] | [4,3-b] or [4,5-b] |
| Molecular Framework | Tricyclic, planar indole with non-planar azepine | Tricyclic |
The structural genesis of this compound traces back to iboga alkaloids, particularly ibogamine – a naturally occurring indole alkaloid with complex polycyclic architecture. Key evolutionary steps include:
The compound designated DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) emerged as a lead structure in the 2020s, representing a deliberate departure from ibogaine’s hallucinogenic properties while retaining its neuroactive potential. This evolution exemplifies fragment-based drug design, where the azepinoindole core acts as a minimized ibogamine analog [3].
Table 2: Structural Evolution from Iboga Alkaloids to Target Compound
| Structural Feature | Ibogamine | DM506 Core | Target Compound |
|---|---|---|---|
| Ring System | Pentacyclic | Tricyclic | Tricyclic |
| Nitrogen Position | Bridgedhead tertiary amine | Azepine N-tertiary amine | Azepine N-tertiary amine |
| C9 Functionalization | Methoxy or unsubstituted | Hydrogen | Hydroxyl |
| Bioactivity Profile | Hallucinogenic, anti-addictive | Non-hallucinogenic, anxiolytic | Serotonergic modulator |
The structural design of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol strategically targets multiple neurochemical pathways implicated in psychiatric and neurodegenerative disorders:
Serotonergic System Optimization: Molecular docking confirms high-affinity binding (Kᵢ = 24 nM) to the orthosteric site of 5-HT₂ₐ receptors, facilitated by hydrogen bonding between the C9 hydroxyl and Ser159 residue. Unlike classical psychedelics, it exhibits partial agonism (efficacy <80% vs. DOI) and preferential Gαq signaling, explaining its absence of hallucinogenic effects despite potent receptor engagement [3].
Cholinesterase Modulation Potential: Structural analogy to tetrahydroazepino[4,3-b]indole derivatives (e.g., compound 6 with IC₅₀ = 20 nM against BuChE) suggests inherent affinity for cholinesterases. The 9-hydroxy group may interact with BuChE’s peripheral anionic site, offering potential for Alzheimer’s therapeutics [6].
Neuroprotective Capacity: The indolic core enables free radical scavenging, while the azepine nitrogen may chelate redox-active metals, mitigating oxidative stress in neuronal tissues. Related analogs demonstrate protection against Aβ and glutamate excitotoxicity [6] [8].
The compound’s simultaneous engagement of monoaminergic and cholinergic targets exemplifies a multitarget-directed ligand (MTDL) approach, addressing the complex pathophysiology of anxiety and neurodegeneration through pluripharmacology [3] [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8